molecular formula C6H12N2O2 B2412381 5-Methyloxolane-3-carbohydrazide CAS No. 1599282-62-8

5-Methyloxolane-3-carbohydrazide

Cat. No.: B2412381
CAS No.: 1599282-62-8
M. Wt: 144.174
InChI Key: RMVNTKIBJXAKNL-UHFFFAOYSA-N
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Description

5-Methyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a mixture of diastereomers and is known for its various applications in scientific research and industry . This compound is characterized by its unique structure, which includes an oxolane ring substituted with a methyl group and a carbohydrazide functional group.

Preparation Methods

The synthesis of 5-Methyloxolane-3-carbohydrazide typically involves the reaction of dimethyl carbonate with hydrazine hydrate . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

5-Methyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyloxolane-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Methyloxolane-3-carbohydrazide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

5-methyloxolane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-2-5(3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNTKIBJXAKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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